molecular formula C8H9Cl2N B1416266 2,5-dichloro-N-ethylaniline CAS No. 42265-81-6

2,5-dichloro-N-ethylaniline

Cat. No. B1416266
CAS RN: 42265-81-6
M. Wt: 190.07 g/mol
InChI Key: CENDNMFHRRPMJG-UHFFFAOYSA-N
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Description

2,5-dichloro-N-ethylaniline is a chemical compound with the molecular formula C8H9Cl2N . It is used in various laboratory applications .


Synthesis Analysis

The synthesis of 2,5-dichloro-N-ethylaniline could potentially involve a Friedel Crafts acylation followed by a Clemmensen Reduction . Another possible method involves the charge–transfer interaction between 2,3-dicyano-1,4-naphthoquinone (DCNQ) and N-ethylaniline .


Molecular Structure Analysis

The molecular structure of 2,5-dichloro-N-ethylaniline consists of a benzene ring with two chlorine atoms and an ethylamine group attached to it .


Chemical Reactions Analysis

The charge–transfer interaction between 2,3-dicyano-1,4-naphthoquinone (DCNQ) and N-ethylaniline was studied, resulting in the formation of the monosubstituted final product . This reaction proceeds through an initial charge–transfer (CT) complex intermediate .

Scientific Research Applications

Synthesis of Anilines

“2,5-dichloro-N-ethylaniline” is a type of aniline, which are important in the synthesis of a wide variety of compounds. Anilines can be synthesized through several methods, including direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .

Chemical Copolymerization

“2,5-dichloro-N-ethylaniline” undergoes chemical copolymerization with aniline in aqueous 1M hydrochloric acid using potassium dichromate as an oxidizing agent. This process forms poly (2,5−dichloroaniline−co−aniline), which has potential applications in the production of polymers .

Formation of N− [2−hydroxy−1−naphthylidene]2,5−dichloroaniline

“2,5−Dichloroaniline” reacts with 2−hydroxy−1−naphthaldehyde to form N− [2−hydroxy−1−naphthylidene]2,5−dichloroaniline. This compound could have potential applications in the field of organic chemistry .

Detection of Aniline Derivatives

“2,5-Dichloroaniline” was used in a study to develop a fast and sensitive quantitative method for the detection of some aniline derivatives by solid-phase microextraction in gas chromatography-mass spectrometry .

Accumulation of Nitrite

“2,5-Dichloroaniline” was used in the accumulation of nitrite in the culture medium. This could have potential applications in the field of biochemistry and environmental science .

Safety and Hazards

2,5-dichloro-N-ethylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, avoid dust formation, and use only under a chemical fume hood .

properties

IUPAC Name

2,5-dichloro-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENDNMFHRRPMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651292
Record name 2,5-Dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-ethylaniline

CAS RN

42265-81-6
Record name 2,5-Dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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